molecular formula C12H13N3O2 B15294346 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B15294346
M. Wt: 231.25 g/mol
InChI Key: MPXGBNZGEJQQNV-UHFFFAOYSA-N
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Description

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group at the 1-position, a pyridinyl group at the 3-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with isopropylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with a suitable carboxylating agent to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-amine: Similar structure but with an amine group instead of a carboxylic acid.

    1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-methyl: Similar structure but with a methyl group instead of a carboxylic acid.

Uniqueness

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which can participate in a variety of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-4-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-8(2)15-11(12(16)17)7-10(14-15)9-3-5-13-6-4-9/h3-8H,1-2H3,(H,16,17)

InChI Key

MPXGBNZGEJQQNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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